molecular formula C26H21N3O3 B11388301 2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one

2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11388301
M. Wt: 423.5 g/mol
InChI Key: PVKZUROIYSFROR-VGOFMYFVSA-N
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Description

2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of methoxy groups further enhances its chemical properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(E)-2-(5-methoxy-1H-indol-3-yl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C26H21N3O3/c1-31-19-10-8-18(9-11-19)29-25(28-24-6-4-3-5-21(24)26(29)30)14-7-17-16-27-23-13-12-20(32-2)15-22(17)23/h3-16,27H,1-2H3/b14-7+

InChI Key

PVKZUROIYSFROR-VGOFMYFVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CNC5=C4C=C(C=C5)OC

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CNC5=C4C=C(C=C5)OC

Origin of Product

United States

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